molecular formula C15H22N2O5 B2936617 N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 898357-40-9

N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B2936617
CAS No.: 898357-40-9
M. Wt: 310.35
InChI Key: JYDALCJVCSNBHP-UHFFFAOYSA-N
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Description

N1-(2,2-Diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a diethoxyethyl group at the N1 position and a 4-methoxyphenyl group at the N2 position. The diethoxyethyl moiety introduces unique physicochemical properties, such as increased hydrophilicity and metabolic stability, compared to purely aromatic or alkyl substituents. This article compares its hypothetical properties and activities with structurally similar oxalamides documented in recent research.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-4-21-13(22-5-2)10-16-14(18)15(19)17-11-6-8-12(20-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDALCJVCSNBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide typically involves the reaction of oxalyl chloride with 2,2-diethoxyethylamine and 4-methoxyaniline. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Oxalyl chloride: reacts with in the presence of a base such as triethylamine to form the intermediate.

  • The intermediate then reacts with 4-methoxyaniline to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide core can be reduced to form corresponding amines.

    Substitution: The diethoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various alkylating or arylating agents can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxalamides with different alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Comparison with Similar Compounds

N1-(4-Methoxyphenethyl)-N2-(Aryl)oxalamides

  • Example : N1-(4-Methoxyphenethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide (Compound 28, )
    • Substituents : N1: 4-methoxyphenethyl (aromatic with methoxy); N2: 3-chloro-4-fluorophenyl (halogenated aryl).
    • Key Data : Yield = 64%; ESI-MS = 351.1 [M+H]+; NMR-confirmed structure .
    • Comparison : The diethoxyethyl group in the target compound replaces the methoxyphenethyl chain, likely enhancing solubility due to the ethoxy groups’ hydrophilicity. Halogenated aryl groups (e.g., Cl, F) in analogs like Compound 28 improve target binding in enzyme inhibition but may increase toxicity .

N1-(Alkyl/Ether)-N2-(4-Methoxyphenyl)oxalamides

  • Example : N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide (GMC-5, )
    • Substituents : N1: cyclic imide (isoindoline-1,3-dione); N2: 4-methoxyphenyl.
    • Key Data : Synthesized via recrystallization (THF), with antimicrobial activity tested .
    • Comparison : The diethoxyethyl group may offer better metabolic stability than the cyclic imide in GMC-5, which could be prone to hydrolysis.

Flavor-Active Oxalamides

  • Example : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, )
    • Substituents : N1: 2,4-dimethoxybenzyl; N2: pyridinylethyl.
    • Key Data : Approved as a flavor enhancer (Savorymyx® UM33) with low toxicity .
    • Comparison : The diethoxyethyl group in the target compound lacks the pyridine ring of S336, which is critical for umami taste receptor activation. However, its ethoxy groups may improve water solubility compared to S336’s benzyl moiety.

Insights :

  • Bulky or electron-withdrawing groups (e.g., halogens) often reduce yields due to steric hindrance or electronic deactivation .
  • The diethoxyethyl group’s flexibility may improve reaction efficiency compared to rigid aromatic substituents.

Solubility and Lipophilicity

  • The diethoxyethyl group’s ether linkages likely enhance water solubility compared to purely aromatic analogs (e.g., S336 ).

Analytical Characterization

Key analytical data for comparison:

Compound ESI-MS [M+H]+ NMR Features (δH, ppm) Reference
Target Compound (Hypothetical) ~323.2* δ 1.2–1.4 (t, 6H, –OCH2CH3), 3.5–3.7 (m, 4H, –OCH2–)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 351.1 δ 10.89 (NH), 7.42 (t, J = 9.1 Hz, aromatic H)
N1-(4-Chlorophenyl)-N2-(2-(4-methoxyphenyl)propyl)oxalamide (81) δ 3.83 (s, 3H, –OCH3)

*Calculated molecular weight for C17H26N2O5: 338.2 g/mol.

Biological Activity

N1-(2,2-diethoxyethyl)-N2-(4-methoxyphenyl)oxalamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H21N3O4
  • Molecular Weight : 343.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 745047-53-4

The compound features an oxalamide structure, which is known for its ability to participate in hydrogen bonding and its diverse biological activities.

Antitumor Activity

Research indicates that oxalamide derivatives exhibit significant antitumor properties. A study by highlighted that certain oxalamides can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to antiproliferative effects in various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an antitumor agent.

The biological activity of this compound may be attributed to its ability to interact with cellular targets through hydrogen bonding and molecular recognition processes. Oxalamides are known to form stable complexes with proteins, influencing their function and leading to various biological outcomes.

Case Studies

  • Topoisomerase Inhibition : A study explored the effects of various oxalamide compounds on topoisomerase II activity. Results showed that compounds with similar structures to this compound demonstrated significant inhibition of topoisomerase activity, suggesting a potential pathway for anticancer effects .
  • Cell Viability Assays : In vitro studies on cell lines treated with this compound indicated a dose-dependent reduction in cell viability, supporting its potential as an antiproliferative agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorInhibition of topoisomerase II
CytotoxicityReduced cell viability in vitro
Protein InteractionPotential hydrogen bonding

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